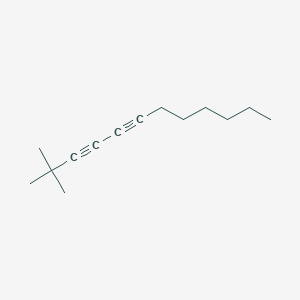

2,2-Dimethyldodeca-3,5-diyne

Description

Structure

3D Structure

Properties

CAS No. |

58672-83-6 |

|---|---|

Molecular Formula |

C14H22 |

Molecular Weight |

190.32 g/mol |

IUPAC Name |

2,2-dimethyldodeca-3,5-diyne |

InChI |

InChI=1S/C14H22/c1-5-6-7-8-9-10-11-12-13-14(2,3)4/h5-9H2,1-4H3 |

InChI Key |

PHNOMSVHTVBMKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CC#CC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Dimethyldodeca 3,5 Diyne and Its Precursors

Retrosynthetic Analysis of 2,2-Dimethyldodeca-3,5-diyne: Key Disconnections and Strategic Intermediates

A retrosynthetic analysis of the target molecule, this compound, reveals a key disconnection at the C4-C5 single bond within the conjugated diyne system. This bond is strategically positioned between the two alkyne functionalities, making it an ideal point for disconnection through established cross-coupling methodologies.

This primary disconnection leads to two key synthons: a nucleophilic C6 fragment and an electrophilic C6 fragment. The most logical and synthetically viable precursors corresponding to these synthons are 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene) and a 1-halo-1-heptyne derivative, respectively. The t-butyl group provides steric bulk and is a common structural motif, while the linear seven-carbon chain can be derived from readily available starting materials.

Key Disconnections and Strategic Intermediates:

Target Molecule: this compound

Key Disconnection: C4-C5 bond of the diyne.

Strategic Intermediates:

Nucleophilic Partner: 3,3-Dimethyl-1-butyne (tert-butylacetylene). This provides the 2,2-dimethylpropyl group.

Electrophilic Partner: 1-Halo-1-heptyne (e.g., 1-bromo-1-heptyne or 1-iodo-1-heptyne). This provides the heptyl group.

Development of Convergent Synthetic Routes to the this compound Core

A convergent synthesis, as outlined by the retrosynthetic analysis, is the most efficient approach to construct the this compound core. This strategy involves the parallel synthesis of the constituent building blocks followed by their strategic union.

Optimized Coupling Reactions for Diyne Formation (e.g., Cadiot-Chodkiewicz, Glaser, Sonogashira Cross-Coupling Variants)

The formation of the C(sp)-C(sp) bond is the cornerstone of this synthesis. Several powerful cross-coupling reactions are available for this transformation.

Cadiot-Chodkiewicz Coupling: This is a classic and highly effective method for the synthesis of unsymmetrical diynes. wikipedia.orgnih.gov It involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. wikipedia.org The reaction mechanism is believed to proceed through the formation of a copper(I) acetylide, which then undergoes oxidative addition to the haloalkyne followed by reductive elimination to yield the diyne. alfa-chemistry.com Recent advancements have focused on developing milder and more environmentally friendly conditions, such as using water as a solvent. rsc.org A significant improvement involves the use of sodium ascorbate (B8700270) as a reductant, which suppresses unwanted homo-coupling side reactions and allows the reaction to be performed in air. organic-chemistry.org

Glaser Coupling: While the Glaser coupling is a foundational method for the synthesis of symmetrical diynes through the oxidative coupling of terminal alkynes, its application to the synthesis of unsymmetrical diynes is limited due to the formation of a mixture of products. Therefore, it is not the preferred method for a selective synthesis of this compound.

Sonogashira Cross-Coupling: The Sonogashira reaction is a versatile and widely used palladium-catalyzed cross-coupling of a terminal alkyne with a vinyl or aryl halide. numberanalytics.com While traditionally used for C(sp)-C(sp2) bond formation, modifications of this reaction can be employed for C(sp)-C(sp) coupling, particularly in a copper-free setting to avoid the formation of diyne homo-coupling byproducts. The reaction typically employs a palladium catalyst, often with a phosphine (B1218219) ligand, and a copper(I) co-catalyst in the presence of an amine base. numberanalytics.com Catalyst loading can be a critical parameter to optimize for efficiency. mdpi.comlibretexts.org

The following table summarizes typical conditions and findings for these coupling reactions, based on analogous syntheses.

Selective Alkylation Strategies for the 2,2-Dimethyl Moiety

The introduction of the 2,2-dimethyl moiety is most strategically accomplished by using a pre-functionalized building block rather than attempting a selective gem-dialkylation of a larger alkyne chain. The precursor of choice is 3,3-dimethyl-1-butyne, also known as tert-butylacetylene. This commercially available compound provides the required steric bulk and the terminal alkyne functionality for the subsequent coupling reaction.

Precursor Synthesis: Design and Preparation of Alkyne Building Blocks for this compound Assembly

The successful synthesis of this compound relies on the efficient preparation of its key precursors.

3,3-Dimethyl-1-butyne (tert-Butylacetylene): This is a readily available starting material.

1-Heptyne: This can be synthesized through various methods, including the dehydrohalogenation of a suitable dihaloheptane or the alkylation of acetylene (B1199291) with a C5 alkyl halide. finechemical.netchemicalbook.com For instance, reacting 1-heptene (B165124) with a halogenating agent followed by elimination with a strong base can yield 1-heptyne. askfilo.comvaia.com

1-Halo-1-heptyne: The electrophilic coupling partner, typically 1-bromo-1-heptyne or 1-iodo-1-heptyne, is prepared from 1-heptyne. A common method for the synthesis of 1-bromoalkynes involves the reaction of the terminal alkyne with N-bromosuccinimide (NBS) in the presence of a silver catalyst, such as silver nitrate. Alternatively, in situ generation from a dibromoolefin precursor can be employed to handle volatile bromoalkynes safely. nih.gov

Green Chemistry Principles in the Synthesis of this compound: Solvent Selection and Catalyst Optimization

The application of green chemistry principles is crucial for developing sustainable synthetic routes.

Solvent Selection: Traditional cross-coupling reactions often employ volatile and potentially toxic organic solvents. Recent research has focused on replacing these with greener alternatives. For Sonogashira couplings, solvents like N-hydroxyethylpyrrolidone (HEP) have been investigated as more sustainable options. digitellinc.com For Cadiot-Chodkiewicz couplings, water has been shown to be an effective solvent, which is economically and environmentally advantageous. rsc.orgrsc.org The use of supercritical CO2 has also been explored as a green reaction medium. rsc.org

Catalyst Optimization: Minimizing catalyst loading without compromising reaction efficiency is a key aspect of green chemistry. mdpi.com For Sonogashira reactions, highly active palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands, allow for very low catalyst loadings. libretexts.org In Cadiot-Chodkiewicz couplings, the use of supported copper catalysts that can be recycled and reused enhances the sustainability of the process. jk-sci.com Furthermore, developing air-tolerant catalytic systems, as demonstrated with the use of ascorbic acid, eliminates the need for inert atmospheres, simplifying the procedure and reducing energy consumption. organic-chemistry.org

Scale-Up Considerations and Process Intensification for this compound Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors.

Scale-Up Considerations: Key parameters to address during scale-up include efficient heat and mass transfer, management of reaction exotherms, and purification of the final product. For Sonogashira reactions, which are widely used in the pharmaceutical industry, established protocols for scale-up exist. numberanalytics.com However, the handling of potentially unstable intermediates, such as haloalkynes, requires careful safety assessments.

Process Intensification: Process intensification aims to develop smaller, more efficient, and safer chemical processes. osti.gov For the synthesis of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. researchgate.netrsc.org

Mechanistic Organic Chemistry and Reactivity of the 2,2 Dimethyldodeca 3,5 Diyne Moiety

Metal-Catalyzed Transformations of 2,2-Dimethyldodeca-3,5-diyne

Hydrometallation, Carbomettalation, and Silylmetallation Reactions

The addition of metal hydrides, organometallic reagents, and silylmetal species across the carbon-carbon triple bonds of this compound is a powerful tool for the synthesis of stereodefined vinylmetallic intermediates. The regiochemical outcome of these reactions is largely dictated by the significant steric hindrance imposed by the tert-butyl group.

Hydrometallation: The hydroboration of conjugated diynes has been shown to be highly regioselective, particularly with sterically hindered reagents. While specific studies on this compound are not prevalent in the literature, the behavior of analogous sterically hindered diynes, such as 2,2,7,7-tetramethyl-octa-3,5-diyne, provides valuable insight. The hydroboration of such compounds with reagents like disiamylborane (B86530) or dicyclohexylborane (B74569) proceeds with high selectivity, with the boron atom adding to the less sterically hindered internal carbon of the diyne system. This is followed by protonolysis to yield the corresponding (Z)-enyne.

A plausible reaction pathway for the hydroboration of this compound is depicted below:

Step 1: Hydroboration. The bulky borane (B79455) reagent (R'₂BH) approaches the diyne from the less sterically hindered side, leading to the addition of the boron atom to the C-4 position and the hydride to the C-3 position, resulting in a vinylborane (B8500763) intermediate.

Step 2: Protonolysis. Subsequent treatment with a proton source, such as acetic acid, replaces the boryl group with a hydrogen atom, yielding the (Z)-enyne.

| Reagent 1 (Diyne) | Reagent 2 (Hydrometallating Agent) | Product(s) | Notes |

| 2,2,7,7-Tetramethyl-octa-3,5-diyne | Disiamylborane | (Z)-2,2,7,7-Tetramethyl-oct-5-en-3-yne | High regioselectivity observed due to steric hindrance. |

Carbometallation and Silylmetallation: The principles of steric control observed in hydrometallation are expected to extend to carbometallation and silylmetallation reactions. The addition of organometallic reagents (e.g., organocuprates) or silylmetal species (e.g., silylcuprates or silylzincates) would likely occur with the metal fragment adding to the C-4 position to minimize steric interactions with the tert-butyl group. This would provide vinylmetal or vinylsilane intermediates with high regioselectivity, which are valuable precursors for further functionalization.

Cross-Coupling Reactions Utilizing the Diyne as a Substrate or Ligand

The conjugated diyne functionality of this compound makes it a versatile substrate for various cross-coupling reactions, enabling the construction of more complex molecular architectures.

As a Substrate: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Stille, and Suzuki couplings, are widely used to functionalize alkynes. While specific examples with this compound are scarce, general methodologies for 1,3-diynes are well-established. organic-chemistry.org The reactivity of the two triple bonds can be differentiated based on the steric environment. The terminal alkyne of a related diyne can be selectively coupled, leaving the internal, more hindered alkyne untouched under carefully controlled conditions. For this compound, the C-3 triple bond is significantly more sterically encumbered than the C-5 triple bond. Therefore, selective coupling at the less hindered C-6 position would be the expected outcome.

| Coupling Reaction | Aryl Halide | Catalyst/Ligand | Base | Product |

| Sonogashira | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 6-Phenyl-2,2-dimethyldodeca-3,5-diyne (Expected) |

| Suzuki | Bromobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | 6-Phenyl-2,2-dimethyldodeca-3,5-diyne (Expected) |

As a Ligand: The diyne moiety can also act as a ligand for transition metals, influencing the outcome of catalytic reactions. The π-system of the conjugated alkynes can coordinate to a metal center, and this interaction can be exploited in various catalytic cycles. However, the use of this compound specifically as a ligand is not well-documented in the literature.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of the diyne system in this compound can lead to a variety of functionalized products.

Oxidation: The oxidative cleavage of the carbon-carbon triple bonds can be achieved using strong oxidizing agents like ozone or potassium permanganate. masterorganicchemistry.comlibretexts.orgyoutube.com Treatment of this compound with ozone followed by an oxidative workup would be expected to cleave both triple bonds, yielding pivalic acid and valeric acid. The steric hindrance of the tert-butyl group is unlikely to prevent this transformation under harsh oxidative conditions.

| Oxidizing Agent | Work-up | Expected Products |

| O₃ | Oxidative (e.g., H₂O₂) | Pivalic acid, Valeric acid |

Reduction: The selective reduction of one or both triple bonds of a conjugated diyne can be accomplished using various catalytic hydrogenation methods. organic-chemistry.orgyoutube.comyoutube.com The choice of catalyst and reaction conditions determines the stereochemical outcome.

Complete Reduction: Hydrogenation over a platinum or palladium catalyst will reduce both alkynes to the corresponding alkane, yielding 2,2-dimethyldodecane.

Partial Reduction to (Z,Z)-diene: The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), typically results in the syn-addition of hydrogen, leading to the formation of the (3Z,5Z)-2,2-dimethyldodeca-3,5-diene.

Partial Reduction to (E,E)-diene: Dissolving metal reduction, using sodium or lithium in liquid ammonia, proceeds via a radical anion intermediate and results in the anti-addition of hydrogen, affording the (3E,5E)-2,2-dimethyldodeca-3,5-diene. The steric bulk of the tert-butyl group can influence the rate and selectivity of these reductions.

| Reduction Method | Catalyst/Reagents | Expected Product | Stereochemistry |

| Catalytic Hydrogenation | H₂, Pd/C | 2,2-Dimethyldodecane | N/A |

| Lindlar Reduction | H₂, Lindlar's Catalyst | (3Z,5Z)-2,2-Dimethyldodeca-3,5-diene | cis,cis |

| Dissolving Metal Reduction | Na, NH₃(l) | (3E,5E)-2,2-Dimethyldodeca-3,5-diene | trans,trans |

Radical Chemistry of the this compound Scaffold

The conjugated diyne system is susceptible to attack by radical species. The regioselectivity of radical addition would be influenced by both the stability of the resulting radical intermediate and steric factors.

Addition of a radical (R•) to the diyne system could occur at any of the four sp-hybridized carbons. Addition at the C-6 position would generate a vinyl radical that is stabilized by the adjacent triple bond and would be sterically favored. Subsequent reactions of this intermediate could lead to a variety of functionalized products. For instance, radical cyclization reactions of appropriately substituted diynes are known to proceed, often initiated by radical addition to one of the triple bonds. nih.govnih.gov While specific studies on the radical chemistry of this compound are limited, it is a promising area for the synthesis of novel and complex molecules.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation and Mechanistic Insight into 2,2 Dimethyldodeca 3,5 Diyne Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Reaction Monitoring of 2,2-Dimethyldodeca-3,5-diyne Derivatives

NMR spectroscopy is an indispensable tool for probing the structure of molecules in solution. ox.ac.uk For a molecule with the complexity of this compound, which contains a variety of distinct carbon and hydrogen environments, high-field NMR is essential. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment, allowing for the identification of each unique atom in the molecular structure. libretexts.orgyoutube.com

While 1D NMR provides initial data, complex structures necessitate advanced 2D NMR experiments to resolve overlapping signals and establish definitive atomic connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protons to their attached carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the carbon skeleton by revealing correlations between protons and carbons over two to four bonds. ox.ac.uk For this compound, HMBC would be instrumental in connecting the tert-butyl group to the diyne moiety and linking the hexyl chain to the other end of the conjugated system.

HSQC-TOCSY (Total Correlation Spectroscopy): This powerful experiment combines the direct ¹H-¹³C correlation of an HSQC with the through-bond ¹H-¹H correlations of a TOCSY. It allows for the identification of all protons within a coupled spin system and their corresponding carbon resonances, which is particularly useful for assigning the long hexyl chain.

Diffusion-Ordered Spectroscopy (DOSY): DOSY separates NMR signals based on the diffusion coefficient of molecules in solution. It can be used to confirm that all observed signals belong to a single molecular entity and to study intermolecular interactions.

The table below presents hypothetical, yet scientifically plausible, ¹H and ¹³C NMR chemical shift assignments for this compound, based on established principles for similar alkynes and long-chain hydrocarbons. libretexts.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C1 / H1 (tert-butyl CH₃) | ~1.25 (s, 9H) | ~31.0 | C2, C3 |

| C2 (tert-butyl quat. C) | - | ~28.5 | - |

| C3 (sp C) | - | ~85.0 | - |

| C4 (sp C) | - | ~66.0 | - |

| C5 (sp C) | - | ~67.0 | - |

| C6 (sp C) | - | ~75.0 | - |

| C7 / H7 (-CH₂-) | ~2.20 (t, 2H) | ~19.5 | C5, C6, C8, C9 |

| C8 / H8 (-CH₂-) | ~1.50 (m, 2H) | ~31.0 | C6, C7, C9, C10 |

| C9 / H9 (-CH₂-) | ~1.35 (m, 2H) | ~28.0 | C7, C8, C10, C11 |

| C10 / H10 (-CH₂-) | ~1.30 (m, 2H) | ~31.5 | C8, C9, C11, C12 |

| C11 / H11 (-CH₂-) | ~1.30 (m, 2H) | ~22.5 | C9, C10, C12 |

| C12 / H12 (-CH₃) | ~0.90 (t, 3H) | ~14.0 | C10, C11 |

Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena, such as conformational changes or restricted rotation. In analogues of this compound, particularly those with bulky substituents, restricted rotation around single bonds could occur. For instance, rotation around the C2-C3 bond or the C6-C7 bond could potentially be hindered. By monitoring the NMR spectrum over a range of temperatures, one can observe the coalescence of signals as the rate of exchange increases. This allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational flexibility. researchgate.net

Single-Crystal X-ray Diffraction for Precise Bond Lengths, Angles, and Solid-State Packing of this compound Derivatives

Single-crystal X-ray diffraction provides the most definitive structural information by mapping electron density in a crystalline solid, allowing for the precise determination of atomic positions. mdpi.comresearchgate.net This technique yields accurate bond lengths, bond angles, and torsional angles, confirming the molecular geometry and revealing the conformation adopted in the solid state. For this compound, this would confirm the near-linear geometry of the C3-C4-C5-C6 diyne core and the tetrahedral arrangement of the tert-butyl group.

Polymorphism, the ability of a compound to crystallize in multiple different crystal forms, can have a significant impact on its physical properties. Studies on derivatives of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) to identify any polymorphs. Each polymorph would be analyzed by X-ray diffraction to understand the differences in intermolecular interactions (e.g., van der Waals forces) and packing arrangements. Co-crystallization with other molecules could also be explored to create new solid-state structures with potentially novel properties.

X-ray crystallography is a powerful tool for verifying the outcome of chemical reactions. beilstein-journals.org If this compound were used as a precursor in a reaction, for example, in a cycloaddition or a polymerization reaction involving the diyne unit, single-crystal X-ray diffraction of a suitable product could confirm the regiochemistry and stereochemistry of the transformation. nih.gov This provides irrefutable evidence of the reaction mechanism and the structure of the resulting molecule.

Table 2: Representative Bond Lengths and Angles from X-ray Diffraction of Analogous Diyne Systems

| Parameter | Typical Value | Significance |

|---|---|---|

| C≡C Bond Length | ~1.20 Å | Confirms the triple bond character. |

| C(sp)-C(sp) Bond Length | ~1.37 Å | Characterizes the single bond connecting the two alkynes. |

| C(sp)-C(sp³) Bond Length | ~1.47 Å | Characterizes the bond between the diyne and alkyl groups. |

| C-C≡C Bond Angle | ~178° | Indicates the near-linear geometry of the diyne core. |

Vibrational Spectroscopy (Infrared and Raman) for Probing Electronic and Structural Changes in this compound

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly sensitive to the types of bonds and functional groups present.

Infrared (IR) Spectroscopy: The C≡C triple bond stretch in internal alkynes typically appears in the 2100-2260 cm⁻¹ region of the IR spectrum. libretexts.orgorgchemboulder.com However, for a nearly symmetrical internal diyne like this compound, the change in dipole moment during the C≡C stretching vibration is very small, leading to a very weak or potentially absent absorption band. jove.comyoutube.com The spectrum would be dominated by strong C-H stretching vibrations from the alkyl groups around 2850-2960 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is an excellent complementary technique to IR. The selection rule for Raman activity depends on a change in polarizability, not the dipole moment. Therefore, the symmetrical stretching vibration of the C≡C bonds, which is weak in the IR spectrum, would give rise to a strong signal in the Raman spectrum, making it the ideal technique for identifying the diyne functionality in this molecule.

Table 3: Key Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong | Medium |

| C≡C Stretch | 2100 - 2260 | Very Weak / Absent | Strong |

| C-H Bend (Alkyl) | 1365 - 1465 | Medium | Medium |

In-situ IR/Raman Spectroscopy for Monitoring Reaction Kinetics and Mechanistic Studies

In-situ vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides powerful real-time monitoring of chemical reactions, offering deep insights into reaction kinetics and mechanisms. rsc.orgyoutube.com For the synthesis of this compound, typically formed via a coupling reaction (e.g., Cadiot-Chodkiewicz or Glaser coupling), these methods can track the consumption of reactants and the formation of the diyne product.

Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy can monitor the reaction progress by tracking the disappearance of the characteristic C-H stretching band of a terminal alkyne reactant (around 3300 cm⁻¹) and the appearance of the product peaks. youtube.comresearchgate.net While the internal C≡C bond of the resulting diyne is a weak absorber in the IR spectrum, changes in the fingerprint region can provide a complete picture of the reaction dynamics. nih.gov By plotting the absorbance of specific peaks over time, reaction rate constants can be determined. rsc.org

Raman Spectroscopy: Raman spectroscopy is particularly well-suited for studying diyne systems. The symmetrical C≡C stretching vibrations of the conjugated diyne moiety in this compound result in a strong and sharp Raman signal, typically found in the "cellularly-quiet" region of the spectrum (1800-2800 cm⁻¹), where few other functional groups interfere. researchgate.net The C≡C stretch of conjugated alkynes gives a significantly more intense Raman signal than non-conjugated ones. nih.govacs.org This allows for sensitive tracking of product formation even at low concentrations. Kinetic analysis is performed by monitoring the intensity of the diyne peak as a function of time. Mechanistic insights can be gained by identifying transient intermediates that may exhibit their own unique Raman signatures. researchgate.net

Table 1: Hypothetical Vibrational Spectroscopy Data for a Synthesis of this compound

This table illustrates the expected vibrational frequencies that would be monitored during a hypothetical synthesis.

| Compound/Functional Group | Technique | Characteristic Peak (cm⁻¹) | Monitored Trend |

| Terminal Alkyne Reactant (e.g., 1-Octyne) | IR | ~3300 (≡C-H stretch) | Decrease |

| Terminal Alkyne Reactant (e.g., 1-Octyne) | Raman | ~2120 (C≡C stretch) | Decrease |

| This compound | Raman | ~2260 (Conjugated C≡C stretch) | Increase |

| This compound | IR | ~2150 (Conjugated C≡C stretch) | Increase (Weak Signal) |

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Fragmentation Pathway Analysis of this compound Systems

Mass spectrometry is an indispensable tool for confirming the identity and purity of synthetic compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the workhorse method for assessing the purity of volatile compounds. A sample of this compound, being a relatively nonpolar and volatile molecule, would be vaporized and separated from any unreacted starting materials, solvents, or side products on a GC column. The retention time provides a measure of its identity, and the peak area of the total ion chromatogram gives a quantitative measure of its purity. The mass spectrometer detector provides the mass spectrum of the eluting compound, confirming its molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₂H₁₈), the expected exact mass would be used to confirm its composition against the experimentally measured value, typically with an error of less than 5 ppm.

Fragmentation Pathway Analysis: Electron ionization (EI) used in GC-MS causes the molecular ion to fragment in a reproducible manner. The fragmentation pattern is a molecular fingerprint that helps in structural elucidation. For this compound, key fragmentation pathways would include:

α-cleavage: The most prominent cleavage is often the loss of a methyl group or the entire tert-butyl group from the quaternary carbon, leading to a stable propargyl-type cation.

Cleavage along the alkyl chain: Fragmentation can occur at various points along the n-hexyl chain, resulting in a series of peaks separated by 14 mass units (CH₂). libretexts.org

Table 2: Predicted HRMS and Major GC-MS Fragments for this compound

| Ion Description | Formula | Predicted m/z (Exact Mass) | Technique |

| Molecular Ion | [C₁₂H₁₈]⁺ | 162.14085 | HRMS, GC-MS |

| Loss of methyl group | [C₁₁H₁₅]⁺ | 147.11738 | GC-MS |

| Loss of tert-butyl group | [C₈H₉]⁺ | 105.07043 | GC-MS |

| Cleavage at C6-C7 | [C₁₁H₁₇]⁺ | 149.13303 | GC-MS |

| Cleavage at C7-C8 | [C₁₀H₁₅]⁺ | 135.11738 | GC-MS |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Studying Electronic Transitions and Conjugation Effects in this compound

Electronic Absorption (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light as electrons are promoted to higher energy orbitals. libretexts.org The conjugated diyne system in this compound contains a π-electron system that is responsible for its characteristic absorption. The primary electronic transition observed is the π → π* transition. libretexts.org Compared to a non-conjugated diene, the conjugated diyne system has a smaller HOMO-LUMO energy gap, resulting in absorption at a longer wavelength (a bathochromic shift). youtube.commasterorganicchemistry.com The spectrum would be expected to show a maximum absorption wavelength (λmax) in the UV region.

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. While many simple hydrocarbon alkynes are not strongly fluorescent, conjugation can enhance emission. Analysis of the fluorescence spectrum, if any, could provide information about the molecule's excited state properties and its interaction with the environment. The difference between the absorption maximum (λmax) and the emission maximum (λem) is known as the Stokes shift.

Solvatochromism and Aggregation-Induced Emission Studies

Solvatochromism: Solvatochromism is the phenomenon where the color of a substance, or more broadly its UV-Vis absorption spectrum, changes with the polarity of the solvent in which it is dissolved. wikipedia.org This occurs because solvents of different polarities can stabilize the electronic ground state and the excited state to different extents, altering the energy gap between them. wikipedia.org Although this compound is a nonpolar molecule, subtle shifts in its λmax could be observed in a range of solvents. A shift to longer wavelengths (red shift) with increasing solvent polarity is termed positive solvatochromism, while a shift to shorter wavelengths (blue shift) is negative solvatochromism. wikipedia.org Studying these shifts can provide insight into the change in dipole moment upon electronic excitation. nih.govrsc.org

Table 3: Hypothetical Solvatochromic Data for this compound

| Solvent | Polarity Index | Hypothetical λmax (nm) | Observed Shift |

| n-Hexane | 0.1 | 238 | Reference |

| Dichloromethane | 3.1 | 240 | Red Shift |

| Acetonitrile | 5.8 | 242 | Red Shift |

| Methanol | 6.6 | 241 | Red Shift |

Aggregation-Induced Emission (AIE): Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation or in the solid state. wikipedia.org This effect is contrary to the common aggregation-caused quenching (ACQ) seen in many traditional dyes. The mechanism of AIE is attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. nih.gov This blockage of non-radiative decay pathways forces the excited molecule to release its energy via fluorescence. wikipedia.org While this compound is a small molecule, the bulky tert-butyl group could potentially lead to AIE behavior in a poor solvent or in the solid state by restricting the rotation around the single bonds adjacent to the diyne core. nih.gov An AIE study would involve measuring the fluorescence intensity in a good solvent (e.g., THF) and then gradually adding a poor solvent (e.g., water) to induce aggregation, monitoring for a significant increase in emission. youtube.com

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives of this compound

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of chiral molecules. youtube.comyoutube.com It measures the difference in absorption between left- and right-handed circularly polarized light.

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it will not produce a CD signal.

However, if a chiral center were introduced into the molecule, for instance, by creating a derivative such as (R)-7-methyl-2,2-dimethyldodeca-3,5-diyne or (S)-7-methyl-2,2-dimethyldodeca-3,5-diyne , the resulting enantiomers would be CD-active. The CD spectrum of such a chiral derivative would show positive or negative peaks (known as Cotton effects) at the wavelengths corresponding to the electronic transitions of the diyne chromophore. The two enantiomers would produce mirror-image CD spectra. This technique would be invaluable for:

Confirming the stereochemical identity of a specific enantiomer.

Determining the enantiomeric excess (ee) of a mixture.

Studying conformational changes that affect the chiral environment of the chromophore. nih.gov

The interaction between the chiral center and the diyne chromophore would dictate the sign and intensity of the CD signal, providing structural information about the molecule's preferred conformation in solution. rsc.org

Computational and Theoretical Investigations of 2,2 Dimethyldodeca 3,5 Diyne

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Molecular Orbitals, and Reactivity Prediction of 2,2-Dimethyldodeca-3,5-diyne

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels within the molecule.

For this compound, DFT methods using a functional like B3LYP with a basis set such as 6-31G* would provide a good balance between accuracy and computational cost for geometry optimization and electronic property calculations. Ab initio methods, like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), while more computationally intensive, can offer a higher level of theory for more precise energy and property predictions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

In this compound, the HOMO is expected to be localized primarily along the conjugated diyne system (the two triple bonds), which is rich in π-electrons. The LUMO would also be distributed over this conjugated system. The presence of the electron-donating hexyl group and the sterically hindering tert-butyl group can be expected to influence the energies of these orbitals. Based on studies of similar conjugated systems, a hypothetical HOMO-LUMO gap for this molecule can be estimated. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies and Gap for this compound (Calculated using DFT/B3LYP/6-31G)*

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and based on typical ranges for similar molecules. Actual values would require specific calculations.

The electrostatic potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. This visualization is invaluable for identifying regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically in shades of blue).

For this compound, the ESP surface would likely show a high negative potential (red) around the π-systems of the two triple bonds, indicating these are the primary sites for electrophilic attack. The hydrogen atoms of the alkyl chains would exhibit a positive potential (blue), making them susceptible to interaction with nucleophiles, although to a much lesser extent than the diyne moiety. The bulky tert-butyl group would create a region of relatively neutral potential and significant steric hindrance.

Reaction Pathway Elucidation and Transition State Modeling for Reactions Involving this compound

Computational chemistry can model the entire course of a chemical reaction, from reactants to products, through the identification of transition states. This allows for the determination of reaction mechanisms and the prediction of reaction rates.

By calculating the energies of reactants, intermediates, transition states, and products, a free energy profile for a reaction can be constructed. The height of the energy barrier from the reactant to the transition state, known as the activation energy or kinetic barrier, determines the reaction rate.

For a reaction involving this compound, such as an electrophilic addition across one of the triple bonds, computational modeling could elucidate the stepwise mechanism. It would likely show the formation of a carbocation intermediate, and the relative energies of the possible intermediates and transition states would determine the regioselectivity of the reaction.

Table 2: Hypothetical Kinetic Barriers for a Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Electrophilic Attack | TS1 | 15-20 |

| Nucleophilic Addition | TS2 | 5-10 |

Note: These are generalized values and would vary significantly with the specific reactants and conditions.

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant (e.g., using the Polarizable Continuum Model, PCM).

For reactions of this compound that involve charged intermediates, such as the carbocation formed during electrophilic addition, polar solvents would be expected to stabilize these intermediates and the corresponding transition states, thereby increasing the reaction rate. Computational modeling can quantify these effects.

Conformational Analysis and Dynamics of this compound Using Molecular Mechanics and Molecular Dynamics Simulations

The long hexyl chain of this compound allows for considerable conformational flexibility. Understanding the different possible conformations and their relative energies is important as it can influence the molecule's physical properties and its reactivity by exposing or shielding the reactive diyne core.

Molecular mechanics (MM) methods, which use a simpler, classical physics-based approach, are well-suited for scanning the conformational landscape of large molecules. By systematically rotating the single bonds in the hexyl chain, a potential energy surface can be generated, identifying the most stable (lowest energy) conformations. For long-chain alkanes, the all-anti (staggered) conformation is typically the most stable. libretexts.org

Molecular dynamics (MD) simulations can provide a picture of how the molecule moves and flexes over time at a given temperature. An MD simulation of this compound would show the transitions between different conformations and how the flexible hexyl chain moves relative to the more rigid diyne and tert-butyl portions of the molecule. This can reveal the accessibility of the reactive triple bonds.

Advanced Materials Applications and Supramolecular Chemistry of 2,2 Dimethyldodeca 3,5 Diyne and Its Derivatives

Polymerization of 2,2-Dimethyldodeca-3,5-diyne: Exploring Polydiyne Formation and Properties

The polymerization of diacetylene monomers can typically be initiated by heat or UV irradiation, leading to the formation of highly conjugated polydiacetylene chains. The specific conditions and resulting polymer properties are highly dependent on the monomer's chemical structure and its organization in the solid state or in solution.

Topochemical Polymerization in the Solid State

Topochemical polymerization is a solid-state reaction where the crystal packing of the monomer dictates the stereochemistry and morphology of the resulting polymer. For a successful topochemical polymerization of diacetylenes, the monomers in the crystal lattice must be aligned in a specific arrangement, as described by the Baughman parameters. This requires the distance between adjacent monomer units and the angle of the diyne rod with respect to the crystallographic axis to fall within a certain range.

Currently, there are no specific studies in the scientific literature that detail the crystal structure of this compound or any attempts at its topochemical polymerization. To investigate this, future research would need to focus on:

Crystallization Studies: Determining the single crystal structure of this compound to assess if its packing arrangement is suitable for topochemical polymerization.

Solid-State Polymerization Attempts: Subjecting crystalline samples to heat or UV radiation to induce polymerization and characterizing the resulting material to confirm the formation of a polydiacetylene.

Characterization of Polydiyne Structures Derived from this compound

Should the polymerization of this compound or its derivatives be successful, a thorough characterization of the resulting polydiyne would be crucial. This would involve a suite of analytical techniques to determine the polymer's structural, optical, and thermal properties.

Table 1: Hypothetical Characterization Data for Poly(this compound)

| Property | Technique | Expected Outcome |

|---|---|---|

| Molecular Weight and Polydispersity | Gel Permeation Chromatography (GPC) | Provides information on the average chain length and distribution of chain lengths in the polymer sample. |

| Chemical Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the successful polymerization and the repeating unit structure. |

| Vibrational Modes | Fourier-Transform Infrared (FTIR) and Raman Spectroscopy | Identifies characteristic vibrational bands of the polydiacetylene backbone, such as the C=C and C≡C stretching modes. |

| Electronic Transitions | UV-Visible Spectroscopy | Reveals the π-π* transitions of the conjugated backbone, providing insight into the effective conjugation length. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the decomposition temperature of the polymer. |

Conjugated Polymer Networks and Gels Incorporating this compound Units

The incorporation of diyne units into cross-linked polymer networks can lead to materials with interesting mechanical and electronic properties. These networks can be designed to be responsive to external stimuli, such as light or temperature, which can alter their conjugation and, consequently, their color and conductivity.

The synthesis of such networks could involve the co-polymerization of a bifunctional derivative of this compound with other monomers or the post-functionalization of a pre-existing polymer with diyne-containing side chains. The resulting materials could find applications as sensors, actuators, or in soft electronics. However, no published research specifically describes the creation of conjugated polymer networks or gels using this compound.

Self-Assembly and Supramolecular Architectures Based on this compound

The amphiphilic nature of this compound, with its bulky, nonpolar tert-butyl and hexyl groups and the rigid, polarizable diyne rod, suggests a propensity for self-assembly into ordered supramolecular structures. In appropriate solvents or at interfaces, these molecules could potentially form micelles, vesicles, or Langmuir films.

Non-Covalent Interactions Leading to Ordered Structures

The formation of ordered supramolecular architectures is driven by a combination of non-covalent interactions, including van der Waals forces, π-π stacking, and hydrophobic interactions. For this compound, the following interactions would be significant:

Van der Waals Interactions: Between the alkyl chains (hexyl and tert-butyl groups), promoting aggregation.

π-π Stacking: Between the electron-rich diyne rods of adjacent molecules, leading to ordered stacking.

Hydrophobic Effect: In polar solvents, the nonpolar parts of the molecule would tend to aggregate to minimize contact with the solvent.

These interactions could lead to the formation of various nano- and microstructures. The specific morphology would depend on factors such as solvent polarity, concentration, and temperature. The investigation of the self-assembly behavior of this compound represents a promising, yet unexplored, area of research.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Design of Molecular Cages, Frameworks, and Capsules Utilizing Diyne Building Blocks

The rigid, linear geometry of the diyne functional group makes it an exceptional building block, or tecton, for the rational design and synthesis of supramolecular structures. These building blocks can be assembled through non-covalent interactions or covalent bond formation to create highly ordered, porous materials such as molecular cages, frameworks, and capsules. While the direct use of this compound in a completed molecular cage has not been extensively documented, its potential as a precursor for such structures is significant.

The key to its utility lies in its chemical modification. Research has demonstrated that this compound can undergo platinum-catalyzed diboration reactions. semanticscholar.org This process introduces boron-containing functional groups at specific positions on the molecule. The resulting diborated derivatives are versatile intermediates that can be used in subsequent cross-coupling reactions to link multiple diyne units together, forming larger, well-defined three-dimensional structures.

The general strategy involves:

Functionalization: Introducing reactive groups (e.g., boronic esters via diboration) onto the this compound scaffold.

Self-Assembly or Covalent Synthesis: Linking these functionalized building blocks, often with complementary organic linkers or metal nodes, to direct the formation of a desired cage or framework architecture. The long alkyl chain and the bulky t-butyl group of this specific diyne could influence the solubility of the precursors and the final architecture of the assembly.

Optoelectronic Properties of this compound-Containing Materials (e.g., Light-Emitting Diodes, Solar Cells)

There is limited specific information in the available scientific literature regarding the experimental optoelectronic properties of materials derived exclusively from this compound. However, the optoelectronic behavior of conjugated diyne and polyyne systems is a field of active research. Materials incorporating such moieties are known for their rigid-rod-like structure and potential for high charge carrier mobility along the conjugated backbone.

If incorporated into a conjugated polymer, the this compound unit would be expected to influence the material's properties in several ways:

Luminescence: The diyne core could be part of the chromophore, potentially leading to materials that exhibit fluorescence or phosphorescence, a prerequisite for use in organic light-emitting diodes (OLEDs).

Conductivity: Upon polymerization, the resulting polydiacetylene could exhibit semiconducting or conducting properties, making it a candidate for use in the active layer of organic solar cells or as a component in organic field-effect transistors (OFETs). The saturated alkyl chain and t-butyl group would primarily affect solubility and film morphology rather than the intrinsic electronic properties of the conjugated core.

Exciton (B1674681) Dynamics and Charge Transport Mechanisms

In a hypothetical polymer derived from this diyne, one would investigate:

Exciton Behavior: Upon photoexcitation, an electron-hole pair, or exciton, is formed. The dynamics of this exciton—its diffusion length, lifetime, and dissociation efficiency—are critical. In solar cells, efficient exciton dissociation at a donor-acceptor interface is required, while in LEDs, radiative recombination of excitons to produce light is the desired outcome.

Charge Transport: The mechanism of charge transport (how electrons and holes move through the material) would likely be governed by hopping between localized states on the conjugated segments. The presence of the non-conjugated alkyl groups would necessitate inter-chain hopping for bulk conductivity. The linear, rigid nature of the diyne unit can promote ordered packing in the solid state, which is generally beneficial for efficient charge transport.

Application of this compound in Surface Chemistry and Thin Film Deposition

Specific applications of this compound in surface chemistry and thin film deposition have not been prominently reported. However, the structure of the molecule suggests potential in this area. Long-chain alkynes and diynes can be used to form self-assembled monolayers (SAMs) on various substrates.

The potential utility would stem from:

Surface Anchoring: The diyne unit could potentially be anchored to metal surfaces, such as gold or copper, through the alkyne moieties.

Thin Film Formation: The molecule's amphiphilic character, with a hydrocarbon tail and a more polarizable diyne head, could allow for the formation of ordered thin films using techniques like Langmuir-Blodgett deposition.

Surface Polymerization: Once assembled on a surface, the diyne units could be prompted to polymerize via topochemical reaction (triggered by UV light or heat), creating a robust, cross-linked polydiacetylene thin film. Such films are known for their chromic responses to environmental stimuli.

Use of this compound as a Scaffold for Ligand Design in Organometallic Chemistry

The rigid and linear structure of this compound makes it an excellent scaffold for designing novel ligands for organometallic complexes. The diyne unit itself can coordinate to metal centers, but its true versatility is unlocked through functionalization.

As mentioned previously, the platinum-catalyzed diboration of this compound is a key enabling reaction. semanticscholar.org The resulting 1,4-diboryl-1,3-diene derivative is a highly valuable precursor for creating bidentate ligands. These ligands can chelate to a single metal center, forming a stable metallacycle. The "bite angle" and rigidity of the ligand are well-defined by the diyne backbone.

Such ligands could be used to:

Stabilize Catalytic Species: Create novel catalysts for organic synthesis where the ligand framework influences the activity and selectivity of the metal center.

Construct Novel Coordination Polymers: Act as a linking unit between metal ions to form one-, two-, or three-dimensional coordination networks with interesting electronic or magnetic properties.

| Reaction | Reactant | Product Application | Reference |

| Platinum-Catalyzed Diboration | This compound | Precursor for Bidentate Ligands | semanticscholar.org |

Development of Functional Monomers and Cross-linkers from this compound for Polymer Synthesis

The diyne functionality is inherently reactive and well-suited for polymer synthesis. This compound can be envisioned as a monomer or a cross-linking agent to create polymers with tailored properties.

Future Research Directions and Unexplored Avenues for 2,2 Dimethyldodeca 3,5 Diyne Research

Exploration of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

The synthesis of unsymmetrical diynes such as 2,2-dimethyldodeca-3,5-diyne traditionally relies on methods like the Cadiot-Chodkiewicz coupling. However, these methods often require stoichiometric amounts of copper salts and can have limitations regarding substrate scope and functional group tolerance. Future research should focus on developing more efficient and sustainable synthetic routes.

Key research avenues include:

Catalytic Cross-Coupling Reactions: Investigating palladium- or copper-catalyzed cross-coupling reactions that utilize readily available and less toxic reagents. For instance, the development of catalytic systems that enable the direct coupling of a terminal alkyne with an alkynyl halide or another activated alkyne derivative under mild conditions would be a significant advancement. organic-chemistry.org

Oxidative Coupling Reactions: Exploring aerobic or oxidant-free oxidative homocoupling and heterocoupling reactions. The use of molecular oxygen as a green oxidant is a promising strategy. organic-chemistry.org

Flow Chemistry Approaches: Implementing continuous flow synthesis to enhance reaction efficiency, safety, and scalability. Flow reactors can allow for precise control over reaction parameters, leading to higher yields and purities.

Mechanochemical Synthesis: Investigating solvent-free or low-solvent mechanochemical methods, such as ball milling, to reduce the environmental impact of the synthesis.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges for this compound |

|---|---|---|

| Cadiot-Chodkiewicz Coupling | Well-established for unsymmetrical diynes. | Stoichiometric copper use, potential for side reactions. |

| Palladium-Catalyzed Cross-Coupling | High efficiency and functional group tolerance. | Catalyst cost, potential for ligand screening. organic-chemistry.org |

| Copper-Catalyzed Aerobic Coupling | Use of a green oxidant (O₂), mild conditions. | Selectivity in heterocoupling, catalyst stability. organic-chemistry.org |

| Flow Chemistry | Enhanced control, safety, and scalability. | Initial setup cost, optimization of flow parameters. |

| Mechanochemistry | Reduced solvent waste, potential for novel reactivity. | Scalability, monitoring reaction progress. |

Investigation of Unconventional Reactivity Modes of the Diyne Moiety in this compound

The conjugated diyne unit is a versatile functional group capable of participating in a wide range of chemical transformations. While classical reactions of diynes are well-documented, the specific substitution pattern of this compound may unlock unconventional reactivity.

Future research should explore:

Asymmetric Transformations: The development of catalytic asymmetric reactions that can selectively transform one of the alkyne units, leading to chiral products. The steric bulk of the tert-butyl group could play a crucial role in directing the stereochemical outcome.

Cycloaddition Reactions: Investigating the participation of the diyne in various cycloaddition reactions, such as [2+2+2] cycloadditions, to construct complex polycyclic systems. rsc.org The electronic asymmetry of the diyne could lead to interesting regioselectivity in these reactions.

Metal-Mediated Cyclizations: Exploring gold- or other transition-metal-catalyzed cyclization reactions to generate novel heterocyclic or carbocyclic scaffolds. rsc.orgnih.gov The reaction pathways could be influenced by the different substituents on the diyne.

Polymerization Reactions: Studying the potential of this compound as a monomer in polymerization reactions, such as cyclopolymerization, to create novel conjugated polymers with unique electronic and optical properties. nih.govacs.org The bulky t-butyl group could influence the polymer's solubility and morphology.

Integration of this compound into Hybrid Organic-Inorganic Materials

The combination of the rigid, conjugated diyne core with a flexible alkyl chain makes this compound an interesting building block for the construction of hybrid organic-inorganic materials.

Potential research directions include:

Self-Assembled Monolayers (SAMs) on Surfaces: Investigating the formation of SAMs on various substrates, such as silicon wafers or gold surfaces. The interplay between the anchoring of the hexyl chain and the orientation of the diyne unit could lead to well-ordered molecular layers with potential applications in molecular electronics.

Metal-Organic Frameworks (MOFs): Designing and synthesizing MOFs that incorporate this compound or its derivatives as organic linkers. The porosity and electronic properties of these MOFs could be tuned by the specific structure of the diyne linker. rsc.org

Hybrid Perovskites: Exploring the use of this compound as a component in hybrid perovskite materials, which have shown great promise in photovoltaic applications. The organic cation can influence the stability and optoelectronic properties of the perovskite structure.

Nanoparticle Functionalization: Utilizing the diyne moiety for the functionalization of inorganic nanoparticles, such as gold or silica (B1680970) nanoparticles. The resulting hybrid materials could exhibit a combination of the properties of both the organic molecule and the inorganic nanoparticle. nih.gov

Advanced Computational Design of Next-Generation Diyne-Based Functional Materials

Computational chemistry provides powerful tools to predict the properties of molecules and materials, guiding experimental efforts. Advanced computational studies on this compound and related systems can accelerate the discovery of new functional materials.

Future computational research should focus on:

Predicting Electronic and Optical Properties: Using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict the electronic structure, frontier molecular orbital energies, and absorption and emission spectra of this compound and its derivatives. nih.govarxiv.orgnih.gov This can help in identifying candidates for applications in organic electronics.

Modeling Self-Assembly: Employing molecular dynamics (MD) simulations to study the self-assembly behavior of this compound on surfaces or in solution. These simulations can provide insights into the formation of ordered structures and the factors that govern them.

Designing Novel Materials: Using computational screening to design new diyne-based molecules with tailored properties for specific applications, such as improved charge transport or enhanced nonlinear optical responses.

Understanding Reaction Mechanisms: Applying quantum chemical calculations to elucidate the mechanisms of reactions involving this compound, which can aid in the optimization of reaction conditions and the prediction of product selectivity. beilstein-journals.orgrsc.org

Table 2: Potential Applications and Relevant Computational Prediction Methods

| Potential Application Area | Key Properties to Predict | Relevant Computational Methods |

|---|---|---|

| Organic Electronics | HOMO/LUMO levels, band gap, charge mobility. | DFT, TD-DFT, Molecular Dynamics. nih.govarxiv.orgnih.gov |

| Nonlinear Optics | Hyperpolarizability, nonlinear refractive index. | DFT, Coupled Cluster methods. |

| Self-Assembled Materials | Intermolecular interactions, packing motifs. | Molecular Dynamics, Monte Carlo simulations. |

| Sensors | Binding energies with target analytes. | DFT, QM/MM methods. |

Mechanistic Studies of this compound in Catalytic Cycles and Reaction Cascades

A detailed understanding of the reaction mechanisms is crucial for the rational design of new catalytic systems and complex reaction cascades. The unique structure of this compound can provide valuable insights into the role of steric and electronic effects in catalysis.

Key areas for mechanistic investigation include:

Role in Catalytic Cycles: Investigating the behavior of this compound as a substrate or ligand in various catalytic cycles, such as those involving transition metals like palladium, rhodium, or gold. rsc.orgnih.gov

Cascade Reactions: Designing and studying cascade reactions that are initiated by a transformation of the diyne moiety. acs.org Gold-catalyzed cascade reactions of diynes have been shown to produce complex molecular architectures in a single step. rsc.orgacs.org

Intermediate Trapping and Characterization: Utilizing spectroscopic techniques to identify and characterize reactive intermediates in reactions involving this compound.

Development of Advanced Analytical Techniques Specifically Tailored for Diyne-Containing Systems

The development of advanced analytical methods is essential for the characterization of diyne-containing molecules and materials and for monitoring their reactions in real-time.

Future research in this area should focus on:

In-situ Spectroscopic Monitoring: Employing in-situ techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy to monitor the progress of reactions involving this compound. spectroscopyonline.comfrontiersin.orgnih.govyoutube.com This can provide valuable information about reaction kinetics and the formation of intermediates.

Hyphenated Chromatographic Techniques: Utilizing hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the separation and identification of products and byproducts in complex reaction mixtures. chromatographytoday.comnumberanalytics.comijarnd.comsaspublishers.comspringernature.com

Surface-Sensitive Techniques: Using surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Tunneling Microscopy (STM) to characterize self-assembled monolayers of this compound on various surfaces.

Advanced NMR Spectroscopy: Applying advanced Nuclear Magnetic Resonance (NMR) techniques, including two-dimensional methods, to unambiguously determine the structure of new products derived from this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.